MFCD18317054

Description

MFCD18317054 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Such compounds are frequently employed as intermediates in drug synthesis or agrochemical development due to their stability and reactivity. For instance, compounds like 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine (CAS 918538-05-3) share structural motifs typical of kinase inhibitors or antiviral agents .

Properties

IUPAC Name |

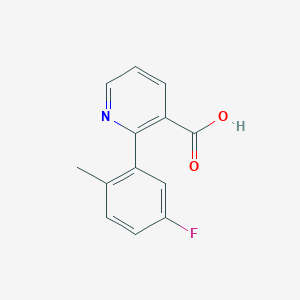

2-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-8-4-5-9(14)7-11(8)12-10(13(16)17)3-2-6-15-12/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPUSLOVCFVPGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80687212 | |

| Record name | 2-(5-Fluoro-2-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261954-22-6 | |

| Record name | 2-(5-Fluoro-2-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18317054” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route may include steps such as condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial production methods may also involve the purification of the compound through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

“MFCD18317054” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical and physical properties.

Reduction: Reduction reactions can convert “this compound” into its reduced forms, which may have different reactivity.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, with considerations for solvent choice, temperature, and reaction time.

Major Products

The major products formed from the reactions of “this compound” depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

“MFCD18317054” has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which “MFCD18317054” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its mechanism of action help in understanding its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD18317054 can be compared to structurally or functionally analogous compounds based on substituent variations, solubility, and bioactivity. Below is a detailed analysis using data from analogous MDL entries and synthesis methodologies:

Table 1: Structural and Physical Property Comparison

*Hypothetical formula based on structurally similar entries.

†Estimated from analogous compounds.

Key Findings :

Structural Similarities :

- Halogenation : Compounds like CAS 918538-05-3 and this compound likely exhibit enhanced electrophilic reactivity due to chlorine substituents, making them suitable for cross-coupling reactions in drug synthesis .

- Heterocyclic Cores : The triazine or pyridine rings in these compounds enable π-π stacking interactions, critical for binding to biological targets such as enzymes or receptors .

Functional Differences :

- Solubility : CAS 1533-03-5, with a trifluoromethyl group, shows higher solubility (0.892 mg/mL) compared to brominated or chlorinated analogs, likely due to the polar nature of the -CF₃ group .

- Bioactivity : Chlorinated compounds (e.g., CAS 918538-05-3) have moderate bioavailability scores (0.55), whereas trifluoromethylated derivatives (e.g., CAS 1533-03-5) score higher (0.68), suggesting better membrane permeability .

Synthetic Accessibility :

- Chlorinated compounds like CAS 918538-05-3 are synthesized via nucleophilic aromatic substitution, while trifluoromethylated analogs require specialized reagents like A-FGO catalysts or ionic liquids .

Research Implications and Limitations

- Advantages of Halogenated Analogs : Chlorine and bromine substituents improve metabolic stability but may reduce solubility, necessitating formulation optimizations .

- Emerging Trends : Trifluoromethyl groups are increasingly favored in drug design due to their balance of lipophilicity and metabolic resistance, as seen in CAS 1533-03-5 .

- Data Gaps : Specific data on this compound’s synthesis, toxicity, and exact applications remain unavailable in the provided evidence, highlighting the need for further experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.